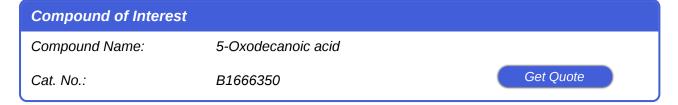


5-Oxodecanoic acid CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 5-Oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Oxodecanoic acid**, a medium-chain oxofatty acid. It covers its chemical identity, physicochemical properties, potential biological roles, and generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Descriptors

5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a ten-carbon fatty acid with a ketone group at the fifth carbon. Its unique structure imparts specific chemical properties and potential biological activities. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for 5-Oxodecanoic Acid



Identifier Type	Value	Reference
CAS Number	624-01-1	[1]
IUPAC Name	5-oxodecanoic acid	[1]
Molecular Formula	C10H18O3	[1]
SMILES	CCCCC(=O)CCCC(=O)O	[1]
InChI	InChI=1S/C10H18O3/c1-2-3-4- 6-9(11)7-5-8-10(12)13/h2- 8H2,1H3,(H,12,13)	[1]
InChIKey	SDKDCMWTAOZNGB- UHFFFAOYSA-N	
Synonyms	5-oxo capric acid, Decanoic acid, 5-oxo-	

Table 2: Computed Physicochemical Properties of 5-Oxodecanoic Acid

Property	Value	Reference
Molecular Weight	186.25 g/mol	
XLogP3-AA	1.6	
Topological Polar Surface Area	54.4 Ų	
Hydrogen Bond Donor Count	1	•
Hydrogen Bond Acceptor Count	3	•
Rotatable Bond Count	8	
Exact Mass	186.125594 g/mol	-
Monoisotopic Mass	186.125594 g/mol	-

Experimental Properties



Experimental data provides crucial information for laboratory handling and application development.

Table 3: Experimental Physical Properties of 5-Oxodecanoic Acid

Property	Value	Reference
Physical Description	Clear colourless to yellow solid with a rich creamy, peach-like aroma.	
Melting Point	53-58 °C	-
Boiling Point	324-326 °C at 760 mmHg	
Solubility	Very slightly soluble in water; Soluble in ethanol.	_
Flash Point	166.11 °C (331.00 °F)	-

Biological Role and Metabolism

5-Oxodecanoic acid is classified as a medium-chain fatty acid. While its specific biological roles and signaling pathways are not extensively documented, its structural class suggests involvement in lipid metabolism. Medium-chain fatty acids are typically metabolized in the mitochondria via β -oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for energy production.

Although direct evidence is limited for **5-oxodecanoic acid**, other fatty acids are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Hypothetical Metabolic Pathway

The metabolic fate of **5-oxodecanoic acid** likely follows the general pathway for medium-chain fatty acids. The following diagram illustrates a simplified, hypothetical metabolic pathway.



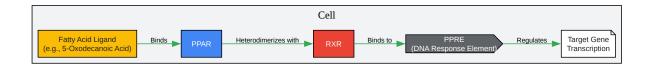


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Hypothetical metabolic pathway of **5-Oxodecanoic Acid**.

Potential Signaling Role

Fatty acids can act as signaling molecules by activating nuclear receptors like PPARs. The diagram below illustrates the general mechanism of PPAR activation.



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General mechanism of PPAR activation by a fatty acid ligand.

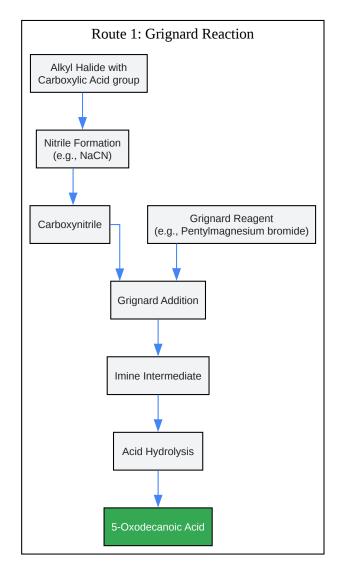
Experimental Protocols

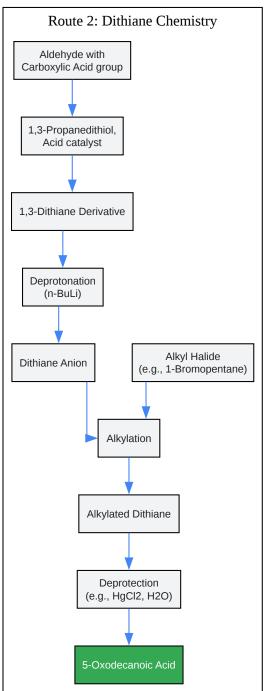
Detailed experimental protocols for the synthesis and analysis of **5-oxodecanoic acid** are not readily available in the literature. Therefore, the following sections provide generalized procedures based on established methods for similar keto acids.

Proposed Synthesis Workflow

A plausible synthetic route to **5-oxodecanoic acid** could involve the reaction of a nitrile with a Grignard reagent to form the keto group, followed by hydrolysis. Another approach could utilize 1,3-dithiane chemistry.







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Proposed synthetic workflows for **5-Oxodecanoic Acid**.



General Protocol for Synthesis via Grignard Reaction with a Nitrile:

- Nitrile Synthesis: Convert a suitable ω -haloalkanoic acid to the corresponding nitrile via nucleophilic substitution with sodium cyanide.
- Grignard Reaction: React the nitrile with a Grignard reagent (e.g., pentylmagnesium bromide) in an anhydrous ether solvent. This forms an intermediate imine anion.
- Hydrolysis: Quench the reaction with an aqueous acid solution to hydrolyze the imine, yielding the ketone.
- Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

General Protocol for Synthesis via 1,3-Dithiane:

- Dithiane Formation: Protect the aldehyde group of a suitable ω-oxoalkanoic acid as a 1,3-dithiane by reacting with 1,3-propanedithiol in the presence of an acid catalyst.
- Deprotonation: Treat the dithiane with a strong base such as n-butyllithium in an anhydrous solvent at low temperature to form the carbanion.
- Alkylation: React the carbanion with an appropriate alkyl halide (e.g., 1-bromopentane).
- Deprotection: Hydrolyze the dithiane group using a reagent such as mercury(II) chloride in aqueous acetonitrile to reveal the ketone.
- Purification: Purify the final product using standard techniques like column chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of **5-oxodecanoic acid**, typically after derivatization to increase its volatility.

- Sample Preparation and Derivatization:
 - Extract the analyte from the sample matrix using a suitable organic solvent.



- Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatize the dried extract. A common method for keto acids involves a two-step process:
 - Oximation: React the keto group with methoxyamine hydrochloride to form a methoxime derivative.
 - Silylation: React the carboxylic acid group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Injection: Splitless injection is often preferred for trace analysis.
- Oven Program: A temperature gradient is used, for example, starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of **5-oxodecanoic acid**, often with UV or mass spectrometric detection. Derivatization may be employed to enhance detection.

Sample Preparation:

- Extract the analyte from the sample matrix. For biological samples, protein precipitation with a solvent like acetonitrile may be necessary.
- The extract can be concentrated and reconstituted in the mobile phase.

HPLC Conditions:

Column: A reversed-phase column (e.g., C18 or C8) is typically used.



- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with an acidic modifier like formic acid to improve peak shape.
- Detection: UV detection can be used if the molecule possesses a suitable chromophore or after derivatization with a UV-active tag. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity.

Applications and Significance

5-Oxodecanoic acid is recognized for its use as a flavoring agent in the food industry, prized for its creamy, peach-like aroma. As a medium-chain oxo-fatty acid, it holds potential for further investigation in the fields of metabolic research and drug discovery. Its bifunctional nature (ketone and carboxylic acid) makes it a versatile building block for organic synthesis. Further research is warranted to fully elucidate its biological functions and potential therapeutic applications.

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